BenchChemオンラインストアへようこそ!

Imidazo(1,2-a)pyrazine

Anticancer Kinase Inhibition Scaffold Comparison

Source Imidazo[1,2-a]pyrazine as your core kinase inhibitor scaffold. Unlike imidazo[1,2-a]pyridine analogs, the extra pyrazine nitrogen delivers enhanced antiproliferative activity. This unsubstituted precursor enables modular SAR at C2, C3, and C8 positions to achieve picomolar potency (PI3Kα IC50=0.06 nM; mTOR IC50=3.12 nM) and 70-fold Aurora A/B selectivity. Derivatives show >2000-fold solubility gains for in vivo studies. Ideal for oncology, anti-infective, and anti-inflammatory programs.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-79-3
Cat. No. B1224502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyrazine
CAS274-79-3
Synonymsimidazo(1,2-a)pyrazine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=N1
InChIInChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H
InChIKeyMBVAHHOKMIRXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine (CAS 274-79-3): Core Scaffold Baseline for Procurement and Discovery


Imidazo[1,2-a]pyrazine (CAS 274-79-3) is a fused bicyclic nitrogen-containing heterocycle combining an imidazole and a pyrazine ring. The core scaffold serves as a versatile, unsubstituted precursor building block for derivative synthesis . It is a solid with a melting point of 90–94 °C, a predicted LogP of approximately -0.46, and a pKa of 4.30±0.30 (predicted) [1]. The parent core itself shows limited intrinsic biological potency (Aurora A/B IC50 = 250 nM) and low aqueous solubility (5 µM) [2]. Its value for procurement lies in its role as the foundational scaffold for constructing highly potent and selective kinase inhibitors across oncology, anti-infective, and anti-inflammatory research programs.

Why Generic Imidazo[1,2-a]pyrazine Scaffolds Cannot Be Substituted Arbitrarily


The selection of the imidazo[1,2-a]pyrazine core over its isosteric analogues, such as imidazo[1,2-a]pyridine, is not a matter of interchangeability but of specific molecular recognition and property modulation. Direct comparative studies demonstrate that the additional nitrogen atom in the pyrazine ring significantly enhances antiproliferative activity [1]. Furthermore, this core supports a modular synthetic strategy where distinct substituent patterns at the C2, C3, and C8 positions dictate target selectivity, pharmacokinetic profile, and even the mechanism of action [2][3]. Simply substituting a pyridine for a pyrazine core, or altering the position of a key functional group, can lead to a complete loss of target engagement or a shift in biological activity. The quantitative evidence below details precisely where and how this specific core and its derivatives differentiate from alternatives in measurable assays.

Imidazo[1,2-a]pyrazine Differentiation Evidence: Quantitative Head-to-Head and Class-Level Comparisons


Enhanced Antiproliferative Activity vs. Imidazo[1,2-a]pyridine Isostere

A direct comparison of diarylamide/urea derivatives containing either an imidazo[1,2-a]pyrazine or an imidazo[1,2-a]pyridine scaffold revealed that the additional nitrogen atom in the pyrazine core significantly increased anti-proliferative activity [1]. The study used sorafenib and vemurafenib as reference compounds. The most potent imidazo[1,2-a]pyrazine derivatives in that series exhibited sub-micromolar IC50 values, with one compound reaching 0.01 µM against the A375P melanoma cell line [1].

Anticancer Kinase Inhibition Scaffold Comparison

Substituent-Dependent Kinase Selectivity: Aurora A vs. Aurora B Profiling

Structure-activity relationship (SAR) studies demonstrate that the imidazo[1,2-a]pyrazine scaffold can be tuned for kinase selectivity. The parent core itself is a dual Aurora A/B inhibitor (IC50 = 250 nM) [1]. However, strategic derivatization, such as introducing acetic acid amides onto a pyrazole substituent, improves the selectivity profile against off-target kinases while retaining Aurora A/B potency [2]. Further optimization led to derivatives with up to 70-fold selectivity for Aurora-A over Aurora-B in cell-based pharmacodynamic assays [3].

Kinase Selectivity Aurora Kinase SAR Oncology

Positional SAR: C3 Meta-Substitution Abolishes Antileishmanial Activity

In a focused SAR study targeting Leishmania casein kinase 1 (L-CK1.2), the position of the nitrogen atom within a C3 pyridyl substituent was critical [1]. Compound 30, featuring a 4-pyridyl group at C3, showed an IC50 of 0.384 µM against L-CK1.2 and potent cellular activity (IC50 = 0.20 µM against L. major) [1][2]. In stark contrast, the corresponding meta-pyridyl analogue (Compound 23) was completely inactive [1]. This demonstrates that even minor positional changes on the imidazo[1,2-a]pyrazine core can dictate biological outcome.

Antileishmanial Casein Kinase 1 SAR Neglected Diseases

Scaffold-Dependent Kinase Inhibition Profile: PI3K/mTOR vs. CDK9

The biological profile of imidazo[1,2-a]pyrazine derivatives is exquisitely sensitive to the substitution pattern. In one study, an optimized derivative (Compound 42) was a highly potent dual PI3Kα/mTOR inhibitor with IC50 values of 0.06 nM and 3.12 nM, respectively [1]. In contrast, a different substitution pattern in another series yielded a potent CDK9 inhibitor (Compound 3c) with an IC50 of 0.16 µM [2]. This demonstrates that the same core can be directed toward entirely different kinase targets, achieving picomolar to low nanomolar potency depending on the synthetic strategy.

PI3K mTOR CDK9 Kinase Panel Dual Inhibition

Optimized Solubility via Scaffold Derivatization vs. Unsubstituted Core

The unsubstituted imidazo[1,2-a]pyrazine core has very low aqueous solubility (5 µM), which is a significant limitation for biological assays and drug development [1]. However, lead optimization guided by binding mode analysis successfully addressed this critical flaw. The introduction of an acyclic amino alcohol side chain (as in SCH 1473759/12k) dramatically increased the intrinsic aqueous solubility to 11.4 mM, an improvement of over 2000-fold, while simultaneously boosting kinase inhibitory potency to the picomolar range (Aur A TdF Kd = 0.02 nM) [1]. This demonstrates that the core's poor initial properties are surmountable with rational design.

Solubility Drug-likeness Lead Optimization Formulation

Imidazo[1,2-a]pyrazine (CAS 274-79-3): Evidence-Based Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization and SAR Campaigns

Given the scaffold's proven ability to be tuned for selectivity (e.g., 70-fold Aurora A vs. Aurora B) [1] and to achieve picomolar potency against diverse kinases (e.g., PI3Kα IC50 = 0.06 nM, mTOR IC50 = 3.12 nM, CDK9 IC50 = 0.16 µM) [2][3], this core is an ideal starting point for medicinal chemistry programs focused on kinase drug discovery. Procurement of the parent scaffold allows exploration of substitution patterns at C2, C3, and C8 to map SAR for potency, selectivity, and drug-like properties.

Neglected Tropical Disease and Anti-Infective Research

The core has demonstrated validated activity against Leishmania parasites via inhibition of Leishmania casein kinase 1 (L-CK1.2) with an IC50 as low as 0.384 µM and cellular activity at 0.20 µM [4]. It has also shown potential as an antibacterial agent targeting bacterial type IV secretion (VirB11 ATPase) [5]. These applications leverage the scaffold's distinct kinase inhibition profile in non-oncology settings, providing a high-value opportunity for infectious disease research groups.

Selective Aurora-A Kinase Probe Development

For researchers requiring a selective Aurora-A kinase chemical probe, the imidazo[1,2-a]pyrazine scaffold offers a clear advantage. Literature precedent demonstrates that specific modifications to the core can yield up to 70-fold selectivity for Aurora-A over Aurora-B in cellular assays [1]. This is critical for dissecting the specific roles of Aurora-A in mitosis and oncology without confounding off-target effects from Aurora-B inhibition.

Advanced Formulation and In Vivo Proof-of-Concept Studies

While the parent core suffers from low solubility (5 µM), optimized derivatives like SCH 1473759 have demonstrated a >2000-fold improvement in solubility (11.4 mM) and picomolar target engagement [6]. This transformation validates the core's use in advanced lead optimization where oral or injectable formulation is required. Procurement for in vivo pharmacology studies should focus on validated, soluble derivatives rather than the unsubstituted core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo(1,2-a)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.